molecular formula C10H10BrClO B14070196 1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one

1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one

Katalognummer: B14070196
Molekulargewicht: 261.54 g/mol
InChI-Schlüssel: KBLXJUBVNWGVLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one is an organic compound with a molecular formula of C10H10BrClO It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 5-position, while the propan-2-one moiety is chlorinated at the 3-position

Vorbereitungsmethoden

The synthesis of 1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one typically involves the following steps:

    Bromination: The starting material, 3-methylacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position of the propan-2-one moiety.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one can be compared with similar compounds such as:

    1-(3-Bromo-5-methylphenyl)pyrrolidine: This compound has a pyrrolidine ring instead of the propan-2-one moiety, leading to different chemical and biological properties.

    2-Bromo-1-(3-bromo-5-methylphenyl)ethanone: This compound has an ethanone moiety instead of the propan-2-one moiety, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H10BrClO

Molekulargewicht

261.54 g/mol

IUPAC-Name

1-(3-bromo-5-methylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C10H10BrClO/c1-7-2-8(4-9(11)3-7)5-10(13)6-12/h2-4H,5-6H2,1H3

InChI-Schlüssel

KBLXJUBVNWGVLC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)Br)CC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.